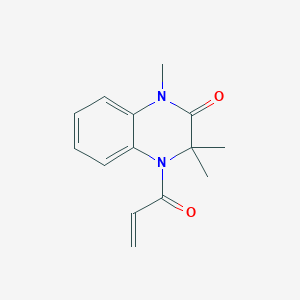
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine is a chemical compound that belongs to the class of amphetamines. It is commonly referred to as Methamphetamine, which is a highly addictive drug that affects the central nervous system. However, the focus of
Mechanism of Action
The mechanism of action of ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from the presynaptic neurons. This results in an increase in their concentration in the synaptic cleft, leading to the stimulation of the postsynaptic neurons. The overall effect is an increase in alertness, attention, and mood.
Biochemical and Physiological Effects:
((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine has various biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Prolonged use of this compound can lead to addiction, tolerance, and dependence.
Advantages and Limitations for Lab Experiments
The advantages of using ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine in lab experiments include its ability to cross the blood-brain barrier and interact with the central nervous system. It is also relatively easy to synthesize and purify. The limitations of using this compound include its potential for addiction and abuse, which can affect the validity of the results obtained from experiments.
Future Directions
There are several future directions for the use of ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine in scientific research. One direction is the development of new drugs that target specific neurotransmitter systems in the brain. Another direction is the investigation of the long-term effects of this compound on the human body. Additionally, the use of ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine in the treatment of various neurological and psychiatric disorders is an area of active research.
In conclusion, ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine is a chemical compound that has significant scientific research application. Its ability to interact with the central nervous system makes it a valuable tool in various fields of research. However, its potential for addiction and abuse highlights the need for caution when using this compound in lab experiments. Future research in this area will undoubtedly lead to new insights into the functioning of the human brain and the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of ((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves the reaction of 2-bromopyridine with 2-methyl-1-propanamine in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as crystallization, distillation, and chromatography.
Scientific Research Applications
((2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine)-2-Methyl-3-pyridin-2-ylpropan-1-amine is widely used in scientific research due to its ability to cross the blood-brain barrier and interact with the central nervous system. It is used in various fields of research such as pharmacology, neuroscience, and medicinal chemistry.
properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDVJAMUONDBV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxyphenyl)-2-[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691877.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)



![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2691886.png)

![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)

![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)


![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)